(2S)-1-(2,2-Dimethylcyclopropyl)propan-2-amine
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Overview
Description
(2S)-1-(2,2-Dimethylcyclopropyl)propan-2-amine: is a chiral amine compound characterized by the presence of a cyclopropyl group substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2,2-Dimethylcyclopropyl)propan-2-amine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an appropriate alkene with a carbene precursor.
Introduction of the Amino Group: The amino group is introduced via reductive amination or other suitable methods, ensuring the stereochemistry is maintained.
Industrial Production Methods
Industrial production methods for this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation process.
Chiral Resolution: Employing chiral catalysts or resolving agents to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(2,2-Dimethylcyclopropyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include:
Oxides: Resulting from oxidation reactions.
Reduced Amines: From reduction reactions.
Substituted Amines: From substitution reactions.
Scientific Research Applications
(2S)-1-(2,2-Dimethylcyclopropyl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1-(2,2-Dimethylcyclopropyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Receptors: Modulating receptor activity and downstream signaling pathways.
Enzyme Inhibition: Inhibiting the activity of specific enzymes, leading to altered biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(2,2-Dimethylcyclopropyl)propan-2-ol: A similar compound with a hydroxyl group instead of an amino group.
(2S)-1-(2,2-Dimethylcyclopropyl)propan-2-thiol: A thiol analog with a sulfur-containing group.
Uniqueness
(2S)-1-(2,2-Dimethylcyclopropyl)propan-2-amine is unique due to its specific stereochemistry and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2S)-1-(2,2-dimethylcyclopropyl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-6(9)4-7-5-8(7,2)3/h6-7H,4-5,9H2,1-3H3/t6-,7?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWMQKNDFSGFMS-PKPIPKONSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CC1(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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